N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide
Description
N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide is a synthetic oxazolidinone derivative characterized by a 4-fluorophenyl group at the 3-position of the oxazolidinone ring and a propionamide side chain at the 5-position. Oxazolidinones are a class of antibiotics known for their inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The fluorine atom on the phenyl ring enhances lipophilicity and target affinity, while the propionamide moiety may influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-2-12(17)15-7-11-8-16(13(18)19-11)10-5-3-9(14)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTYGXLJWKIHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula and has a molecular weight of approximately 250.26 g/mol. The compound features a fluorinated phenyl group and an oxazolidinone ring, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various oxazolidinone derivatives, including those similar to this compound). The results indicated that compounds with a fluorinated aromatic ring exhibited enhanced activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to the disruption of protein synthesis.
Case Study 2: Anti-inflammatory Potential
In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in treating inflammatory diseases.
Case Study 3: Cytotoxic Effects in Cancer Cells
Research examining the cytotoxic effects on cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The findings highlight its potential as an anticancer agent, warranting further investigation into its selectivity and mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidinone Derivatives
Table 1: Structural and Functional Comparison of Oxazolidinone Analogs
Key Findings
Phenyl Substitutions :
- The 4-fluorophenyl group in the target compound is simpler than analogs with heterocyclic substitutions (e.g., morpholine in , thiomorpholine in ). These heterocycles enhance solubility and ribosomal binding, broadening antimicrobial spectra. For example, the morpholine derivative in shows activity against both Gram-positive and Gram-negative pathogens, unlike simpler fluorophenyl variants.
- 3-Fluoro-4-substituted derivatives (e.g., ranbezolid , Sutezolid ) exhibit enhanced biofilm penetration and activity against resistant strains like Mycobacterium tuberculosis.
Amide Side Chains: The propionamide group in the target compound has a longer alkyl chain than acetamide analogs. Acetamide derivatives (e.g., Sutezolid ) are well-studied, with optimized pharmacokinetics due to balanced solubility and stability.
Thiomorpholine in Sutezolid () improves antitubercular efficacy by enhancing target engagement with mycobacterial ribosomes.
Synthesis and Stability :
- The target compound’s lack of complex heterocycles (vs. ) may simplify synthesis but reduce potency. Impurities like the 0.95 RRT compound () highlight the need for precise functional group control to avoid inactive byproducts.
Q & A
Q. Q1. What are the recommended synthetic routes for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide, and how can structural purity be validated?
Methodological Answer: The synthesis typically involves multi-step reactions starting from 4-fluorophenyl precursors. A common approach includes:
Oxazolidinone ring formation : Reacting 4-fluorobenzaldehyde derivatives with glycidol analogs under basic conditions to form the oxazolidin-2-one core .
Methylpropionamide functionalization : Introducing the propionamide group via nucleophilic substitution or reductive amination at the 5-methyl position of the oxazolidinone ring .
Purity validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Confirm structural integrity via H/C NMR (e.g., δ ~7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. Q2. How can researchers differentiate this compound from structurally similar oxazolidinone antibiotics like linezolid?
Methodological Answer: Key distinctions include:
- Substituent analysis : Linezolid contains a morpholinophenyl group at position 3, whereas this compound has a 4-fluorophenyl group. Confirm via F NMR (single peak for fluorophenyl vs. split signals in morpholine derivatives) .
- Biological activity profiling : Perform minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (ATCC 29213). Linezolid typically shows MIC ≤ 2 µg/mL, while structural analogs may vary due to substituent-dependent pharmacokinetics .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize the antibacterial spectrum of this compound?
Methodological Answer:
Modify substituents : Synthesize analogs with variations at the 4-fluorophenyl (e.g., chloro, trifluoromethyl) or propionamide (e.g., acetyl, benzoyl) groups.
In vitro testing : Assess MICs against gram-positive (e.g., Enterococcus faecium) and gram-negative (e.g., E. coli) strains. Use checkerboard assays to evaluate synergy with β-lactams.
Mechanistic insights : Perform time-kill kinetics and ribosomal binding assays (e.g., H-labeled ligand displacement) to confirm target engagement (50S ribosomal subunit) .
Q. Q4. What experimental strategies address contradictions in reported antibacterial efficacy data for oxazolidinone derivatives?
Methodological Answer:
Standardize assay conditions : Control variables like inoculum size (e.g., 5 × 10 CFU/mL), broth medium (Mueller-Hinton), and incubation time (18–24 hrs).
Resistance profiling : Test against clinically isolated methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) to contextualize discrepancies.
Metabolite analysis : Use LC-MS to identify degradation products (e.g., oxazolidinone ring-opening metabolites) that may reduce efficacy in certain conditions .
Q. Q5. How can in vivo pharmacokinetic parameters be optimized for this compound in preclinical models?
Methodological Answer:
Dose-ranging studies : Administer 10–100 mg/kg orally or intravenously in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hrs post-dose.
Bioanalytical quantification : Use UPLC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Calculate AUC, C, and half-life (t).
Tissue distribution : Measure concentrations in target organs (e.g., lungs, kidneys) to assess penetration ratios. Compare to linezolid’s volume of distribution (Vd ~0.8 L/kg) .
Q. Q6. What are the validated methods for detecting and characterizing process-related impurities in this compound?
Methodological Answer:
Impurity profiling : Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate and quantify impurities.
Structural identification : Isolate impurities via preparative HPLC and characterize using NMR and HRMS. Common impurities include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
